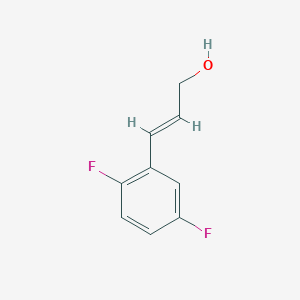

3-(2,5-Difluorophenyl)prop-2-en-1-ol

Description

Properties

Molecular Formula |

C9H8F2O |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

(E)-3-(2,5-difluorophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H8F2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6,12H,5H2/b2-1+ |

InChI Key |

NOZCEBQQKKTOIV-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C=C/CO)F |

Canonical SMILES |

C1=CC(=C(C=C1F)C=CCO)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-(2,5-Difluorophenyl)prop-2-en-1-ol

An In-Depth Technical Guide to the

Introduction

In the landscape of modern medicinal chemistry and drug development, fluorinated organic compounds hold a position of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity. The 3-(2,5-difluorophenyl)prop-2-en-1-ol moiety, a derivative of cinnamyl alcohol, represents a valuable building block, or synthon, for the construction of more complex bioactive molecules. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties[1]. As such, robust and efficient synthetic access to analogues like 3-(2,5-Difluorophenyl)prop-2-en-1-ol is critical for researchers exploring new therapeutic agents, particularly in areas like kinase inhibition where fluorinated phenyl groups are common motifs[2][3][4].

This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing 3-(2,5-Difluorophenyl)prop-2-en-1-ol. Moving beyond simple procedural lists, this document delves into the causality behind experimental choices, offering field-proven insights into the merits and challenges of each approach. We will explore three core strategies: the chemoselective reduction of an α,β-unsaturated aldehyde, the olefination of a benzaldehyde precursor via the Wittig reaction followed by reduction, and C-C bond formation using a Grignard reaction. Each section includes detailed, self-validating protocols and data to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis and Strategic Overview

A logical approach to designing the synthesis of 3-(2,5-Difluorophenyl)prop-2-en-1-ol begins with a retrosynthetic analysis. By conceptually deconstructing the target molecule, we can identify key bond disconnections that correspond to reliable forward-synthetic reactions. The primary precursor for all logical routes is 2,5-difluorobenzaldehyde, a readily available starting material.

This analysis reveals three primary forward-synthetic pathways:

-

Strategy A: A two-step process involving the synthesis of the intermediate aldehyde, 3-(2,5-difluorophenyl)prop-2-en-1-al, followed by its selective reduction.

-

Strategy B: A two-step sequence beginning with a Wittig reaction to form an α,β-unsaturated ester, which is subsequently reduced to the target allylic alcohol.

-

Strategy C: A direct, one-pot C-C bond formation using a Grignard reagent to add a vinyl group to the starting benzaldehyde.

Synthetic Strategy A: Selective Reduction of 3-(2,5-Difluorophenyl)prop-2-en-1-al

This strategy is arguably the most direct, provided the intermediate aldehyde is accessible. It hinges on a critical chemoselectivity challenge: reducing the aldehyde functionality without affecting the conjugated carbon-carbon double bond.

Synthesis of the Aldehyde Precursor

The required α,β-unsaturated aldehyde, 3-(2,5-difluorophenyl)prop-2-en-1-al, can be reliably synthesized via a base-catalyzed aldol condensation, specifically a Claisen-Schmidt condensation, between 2,5-difluorobenzaldehyde and acetaldehyde.

Expertise & Experience: The key to this reaction is controlling the stoichiometry and addition rate. Acetaldehyde can self-condense, so it is often added slowly to a solution of the benzaldehyde and base. The use of a mixed solvent system like ethanol/water ensures the solubility of both the organic starting materials and the inorganic base[5].

Chemoselective Carbonyl Reduction

The selective catalytic hydrogenation of α,β-unsaturated aldehydes is a fundamental transformation in the preparation of fine chemicals[6]. The primary challenge is that the hydrogenation of the C=C bond is often kinetically and thermodynamically more favorable than that of the C=O group[6]. Therefore, chemical reduction using a mild and selective hydride agent is a preferred and highly reliable laboratory method.

Protocol Focus: Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is an exemplary reagent for this purpose due to its mild nature, which overwhelmingly favors the 1,2-reduction of the carbonyl group over the 1,4-conjugate addition to the alkene[7]. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, forming an alkoxyborate intermediate that is hydrolyzed during workup to yield the alcohol[7].

Experimental Protocol: NaBH₄ Reduction

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2,5-difluorophenyl)prop-2-en-1-al (1.0 eq) in 95% ethanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise over 20-30 minutes. Trustworthiness: Adding the NaBH₄ slowly is crucial to control the exothermic reaction and the evolution of hydrogen gas[7].

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

-

Quenching: Slowly add acetone to the reaction mixture to quench any excess NaBH₄.

-

Workup: Remove the ethanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-(2,5-difluorophenyl)prop-2-en-1-ol.

| Parameter | Value/Condition | Rationale |

| Solvent | 95% Ethanol | Protic solvent that facilitates the reaction and is easy to remove. |

| Temperature | 0-5 °C | Improves selectivity and controls the exothermic nature of the reaction. |

| Equivalents of NaBH₄ | 1.0 - 1.5 | A slight excess ensures complete conversion of the aldehyde. |

| Reaction Time | 1 - 2 hours | Typically sufficient for full conversion, should be monitored by TLC. |

| Typical Yield | >90% | This reduction is generally very high-yielding. |

Synthetic Strategy B: Wittig Olefination & Ester Reduction

The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes from carbonyl compounds and a phosphonium ylide[8][9]. This strategy is particularly powerful as it builds the carbon skeleton and sets the alkene geometry in a controlled manner. Here, we form an α,β-unsaturated ester, which is then selectively reduced.

Synthesis of Ethyl 3-(2,5-difluorophenyl)acrylate via Wittig Reaction

This reaction involves the condensation of 2,5-difluorobenzaldehyde with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane. Stabilized ylides are known to predominantly produce the (E)-alkene isomer, which is desired for this target molecule[10].

Mechanism Insight: The reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene, which is the driving force of the reaction[10][11].

Reduction of the α,β-Unsaturated Ester

The challenge now is to reduce the ester to a primary alcohol without affecting the C=C double bond. A powerful and widely used reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H).

Expertise & Experience: DIBAL-H is a potent but selective reducing agent. At low temperatures (e.g., -78 °C), it can cleanly reduce esters to aldehydes. By using a slight excess of DIBAL-H and allowing the reaction to warm, the reduction proceeds to the primary alcohol. The low temperature is critical to prevent over-reduction and side reactions.

Experimental Protocol: DIBAL-H Reduction

-

Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve ethyl 3-(2,5-difluorophenyl)acrylate (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add DIBAL-H (2.2-2.5 eq, typically as a 1.0 M solution in hexanes) dropwise via a syringe, keeping the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 2-3 hours.

-

Quenching: Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Trustworthiness: The use of Rochelle's salt is a standard and highly effective method for breaking up the aluminum-alkoxide emulsion that forms during workup, greatly facilitating phase separation.

-

Workup: Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear. Separate the layers and extract the aqueous phase with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous DCM/Toluene | Aprotic solvent required for DIBAL-H compatibility. |

| Temperature | -78 °C | Critical for controlling the reactivity of DIBAL-H and ensuring selectivity. |

| Equivalents of DIBAL-H | 2.2 - 2.5 | Ensures complete reduction of the ester to the alcohol. |

| Quenching Agent | Rochelle's Salt | Prevents formation of persistent emulsions during workup. |

| Typical Yield | 75-85% | A reliable and high-yielding transformation. |

Synthetic Strategy C: Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds[12]. This strategy offers the most convergent approach by forming the C2-C3 bond of the propenol backbone in a single step. The reaction involves the nucleophilic addition of vinylmagnesium bromide to 2,5-difluorobenzaldehyde[13][14].

Expertise & Experience: The absolute requirement for a Grignard reaction is the strict exclusion of water and other protic sources, as the Grignard reagent is a very strong base and will be instantly quenched[12]. All glassware must be oven- or flame-dried, and anhydrous solvents (typically THF or diethyl ether) must be used.

Experimental Protocol: Grignard Addition

-

Setup: Assemble an oven-dried, three-neck flask with a dropping funnel, reflux condenser, and nitrogen/argon inlet.

-

Reagent Addition: To the flask, add a solution of 2,5-difluorobenzaldehyde (1.0 eq) in anhydrous THF.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Grignard Addition: Add vinylmagnesium bromide (1.1-1.3 eq, commercially available solution in THF) dropwise from the addition funnel over 30-45 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quenching & Workup: Cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Trustworthiness: Using saturated NH₄Cl is a standard mild acidic workup that protonates the alkoxide without causing potential side reactions that stronger acids might induce.

-

Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous THF | Aprotic ether solvent is essential for Grignard reagent stability. |

| Temperature | 0 °C to RT | Initial cooling controls the exothermic addition, then warming ensures completion. |

| Equivalents of Grignard | 1.1 - 1.3 | A slight excess drives the reaction to completion. |

| Workup | Saturated aq. NH₄Cl | Mildly acidic quench to protonate the alkoxide product. |

| Typical Yield | 70-80% | Generally good yields if anhydrous conditions are maintained. |

Comparative Analysis of Synthetic Routes

Choosing the optimal synthetic route depends on factors such as starting material availability, scale, and laboratory capabilities.

| Metric | Strategy A (Aldehyde Reduction) | Strategy B (Wittig & DIBAL-H) | Strategy C (Grignard) |

| Number of Steps | 2 (from benzaldehyde) | 2 (from benzaldehyde) | 1 (from benzaldehyde) |

| Overall Yield | High (~80-90%) | High (~65-75%) | Good (~70-80%) |

| Reagent Cost | Low (NaBH₄ is inexpensive) | High (Ylide & DIBAL-H are costly) | Moderate (Grignard is affordable) |

| Safety/Handling | Low hazard (NaBH₄ is manageable) | High hazard (DIBAL-H is pyrophoric) | High hazard (Grignard requires strict anhydrous technique) |

| Scalability | Excellent | Good, but cost can be a factor | Good, but requires excellent process control |

Recommendation:

-

For simplicity, safety, and cost-effectiveness , Strategy A is the preferred method, assuming the intermediate aldehyde is readily prepared.

-

For robustness and high purity , where cost is less of a concern, Strategy B is an excellent choice, as the Wittig/DIBAL-H sequence is very reliable.

-

For the most convergent synthesis , Strategy C is ideal, but it demands rigorous experimental technique to manage the sensitive Grignard reagent.

Conclusion

The synthesis of 3-(2,5-Difluorophenyl)prop-2-en-1-ol can be successfully achieved through several effective strategies, each with distinct advantages. The selective reduction of the corresponding cinnamaldehyde offers a high-yielding and operationally simple route. The Wittig olefination followed by DIBAL-H reduction provides a robust, albeit more costly, alternative that is well-suited for constructing complex analogues. Finally, the direct Grignard addition represents the most atom-economical approach, contingent on the strict control of reaction conditions. By understanding the underlying principles and practical considerations of each pathway, researchers and drug development professionals can confidently select and execute the optimal synthesis to access this valuable fluorinated building block for their discovery programs.

References

-

Carballares, D., et al. (2013). Synthesis of cinnamyl alcohol from cinnamaldehyde with Bacillus stearothermophilus alcohol dehydrogenase as the isolated enzyme and in recombinant E. coli cells. Applied Biochemistry and Biotechnology, 170(6), 1482-90. Retrieved from [Link]

-

Fan, Y., et al. (2006). Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. Chemistry Letters, 35(5), 554-555. Retrieved from [Link]

- Google Patents. (2012). CN102746120A - Synthetic method of cinnamyl alcohol derivatives.

-

PrepChem.com. (n.d.). Synthesis of cinnamyl alcohol. Retrieved from [Link]

-

DigitalCommons@UMaine. (n.d.). Selectivity of the Catalytic Hydrogenation of Cinnamaldehyde Using a Polymer Cross-Linked Catalyst. Retrieved from [Link]

-

Kumar, A., et al. (2006). Synthesis of naturally occurring cinnamyl cinnamates. Journal of Chemical Research, 2006(1), 36-38. Retrieved from [Link]

-

Sutton, P. W., et al. (2016). Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. Scientific Reports, 6, 23322. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

-

Oreate AI Blog. (2026). Understanding the Grignard Reaction: A Gateway to Alcohol Synthesis. Retrieved from [Link]

-

Peng, Y., et al. (2010). (E)-1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2518. Retrieved from [Link]

-

Santos de Barros, L., et al. (2016). (E)-3-(2,5-Difluorophenyl)-1-phenylprop-2-en-1-one. IUCrData, 1(2), x161295. Retrieved from [Link]

-

Organic Chemistry Tutor (YouTube). (2023). The Grignard Reaction | Synthesis of Alcohols. Retrieved from [Link]

-

Lumen Learning. (n.d.). The Wittig reaction | Organic Chemistry II. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

-

Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

ChemUniverse. (n.d.). 3-(2,5-DIFLUOROPHENYL)PROP-2-YN-1-OL. Retrieved from [Link]

- Google Patents. (2021). CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.

-

EPO. (2023). PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). Retrieved from [Link]

- Google Patents. (2021). EP3458456B1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide.

-

Rsc.org. (n.d.). New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2017). Synthesis and radical scavenging activity of cinnamic acid esters. Retrieved from [Link]

-

MDPI. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

-

MDPI. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. data.epo.org [data.epo.org]

- 4. EP3458456B1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. thalesnano.com [thalesnano.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. Understanding the Grignard Reaction: A Gateway to Alcohol Synthesis - Oreate AI Blog [oreateai.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Spectroscopic Profiling of 3-(2,5-Difluorophenyl)prop-2-en-1-ol

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 3-(2,5-Difluorophenyl)prop-2-en-1-ol , a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Fluorine substitution on the phenyl ring significantly alters the electronic properties of the cinnamyl system, modulating metabolic stability and lipophilicity in drug candidates.

This document details the synthesis pathway, expected fragmentation patterns (MS), and a rigorous analysis of Nuclear Magnetic Resonance (NMR) data, with specific focus on the complex spin-spin coupling introduced by the 2,5-difluoro substitution pattern.

Synthesis & Structural Context

To understand the spectroscopic data, one must understand the synthetic origin. The highest purity samples are typically derived from the reduction of the corresponding acrylic acid or ester. This pathway preserves the trans (E) stereochemistry, which is the dominant bioactive isomer.

Synthesis Workflow (Graphviz)

Spectroscopic Data Analysis[1][2][3]

Mass Spectrometry (MS)

Methodology: Electron Ionization (EI), 70 eV.

The mass spectrum of fluorinated cinnamyl alcohols is characterized by a stable molecular ion and distinct fragmentation pathways driven by the stability of the fluorinated tropylium cation.

| Ion Type | m/z (approx) | Interpretation |

| Molecular Ion ( | 170 | Base peak or high intensity. Stable aromatic system. |

| 153 | Loss of hydroxyl radical. Formation of allyl cation. | |

| 139 | Cleavage of the allylic bond. | |

| Difluorotropylium | 127 | Rearrangement of the benzyl fragment; characteristic of fluorinated benzyls. |

| Fluoro-benzyne | 101 | Loss of |

Infrared Spectroscopy (FT-IR)

Methodology: Thin film (neat) or KBr pellet.

-

O-H Stretch: 3200–3400 cm⁻¹ (Broad, strong). Hydrogen bonding is significant in the solid state.

-

C=C Stretch (Alkene): 1650–1665 cm⁻¹. The conjugation with the difluorophenyl ring intensifies this band compared to isolated alkenes.

-

C-F Stretch: 1150–1250 cm⁻¹. Strong bands.[1] The 2,5-substitution pattern often results in split bands in this region.

-

C=C (Aromatic): 1490–1510 cm⁻¹ and 1600–1620 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent:

NMR (Proton)

The proton spectrum is complex due to heteronuclear coupling (

Consensus Chemical Shifts (

| Position | Multiplicity | Coupling Constants ( | Assignment | |

| H-a (Alkene, | 6.75 – 6.85 | dt (doublet of triplets) | Proton adjacent to ring.[2][3] Deshielded by conjugation. | |

| H-b (Alkene, | 6.35 – 6.45 | dt | Proton adjacent to | |

| H-c ( | 4.30 – 4.40 | dd (or broad d) | Methylene group. | |

| Ar-H6 | 7.10 – 7.20 | ddd | Ortho to alkene, meta to F. Distinctive low-field aromatic. | |

| Ar-H3, H4 | 6.90 – 7.05 | Multiplet | Complex | Shielded by ortho-fluorines. |

| -OH | 1.80 – 2.50 | Broad s | N/A | Variable; concentration dependent. |

Technical Insight (The "Roofing" Effect):

Unlike non-fluorinated analogs, the alkene protons (H-a and H-b) will not appear as clean doublets or triplets. The H-a proton often shows long-range coupling (

NMR (Carbon)

Key Feature: Carbon atoms attached to Fluorine (C2, C5) will appear as large doublets (

| Carbon Type | Splitting ( | Note | |

| C-F (C2, C5) | 155.0 – 160.0 | d, | Distinctive large coupling. |

| Alkene ( | 129.0 – 131.0 | d or t | Coupled to F (long range). |

| Alkene ( | 125.0 – 127.0 | s (mostly) | Further from ring. |

| 63.0 – 64.0 | s | Characteristic primary alcohol. |

NMR (Fluorine)

Reference:

-

Signal 1 (Pos 2):

ppm (m). -

Signal 2 (Pos 5):

ppm (m). -

Pattern: Both signals will appear as complex multiplets due to

and

Experimental Protocol: Sample Preparation

To ensure data integrity and reproducibility matching the profiles above:

-

Solvent Choice: Use

(99.8% D) containing 0.03% TMS as an internal standard.-

Why? Chloroform minimizes H-bonding broadening of the OH peak compared to DMSO.

-

-

Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

-

Note: Higher concentrations may shift the OH peak downfield.

-

-

Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., from the reduction step) which can cause line broadening.

-

Acquisition:

-

Run

with a spectral width of -2 to 14 ppm. -

Set relaxation delay (

) to

-

References

-

ChemScene. (2025). Product Data: 3-(2,5-Difluorophenyl)prop-2-en-1-ol (CAS 767355-26-0).[4] Retrieved from

-

Royal Society of Chemistry. (2016). Crystal structure and synthesis of (E)-3-(2,5-Difluorophenyl)-1-phenylprop-2-en-1-one. IUCrData.[5] Retrieved from

-

BenchChem. (2025). Spectroscopic data standards for fluorinated aromatic ketones. Retrieved from

-

PubChem. (2025). Compound Summary: 2,5-Difluorobenzyl alcohol. National Library of Medicine. Retrieved from

-

Reich, H. J. (2024). WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison. Retrieved from

Sources

An In-depth Technical Guide to 3-(2,5-Difluorophenyl)prop-2-en-1-ol: A Key Intermediate in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The compound 3-(2,5-Difluorophenyl)prop-2-en-1-ol is a valuable fluorinated building block that belongs to the family of allylic alcohols. Its structure, featuring a difluorinated phenyl ring conjugated to a propenol moiety, presents a versatile platform for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical identifiers, a detailed synthesis protocol, its applications in drug development, and essential safety information for researchers and scientists.

Core Identifiers and Physicochemical Properties

Precise identification is paramount in chemical research and development. 3-(2,5-Difluorophenyl)prop-2-en-1-ol is cataloged with the CAS Number 767355-26-0 .[1] Its key identifiers and computed properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Identifier | Value | Source |

| CAS Number | 767355-26-0 | ChemScene[1] |

| IUPAC Name | (2E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol | ChemScene[1] |

| Molecular Formula | C₉H₈F₂O | ChemScene[1] |

| Molecular Weight | 170.16 g/mol | ChemScene[1] |

| SMILES | OCC=CC1=CC(F)=CC=C1F | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | ChemScene[1] |

| logP (Octanol-Water Partition Coefficient) | 1.97 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Synthesis Protocol: A Validated Approach

The synthesis of 3-(2,5-Difluorophenyl)prop-2-en-1-ol is typically achieved through the selective reduction of the corresponding α,β-unsaturated aldehyde, 3-(2,5-difluorophenyl)acrylaldehyde. The causality behind this choice is the need to reduce the aldehyde carbonyl to a primary alcohol without affecting the conjugated carbon-carbon double bond. While various reducing agents exist, a Luche reduction using sodium borohydride (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) is highly effective for this 1,2-reduction, minimizing the competing 1,4-conjugate addition.

Experimental Workflow: Synthesis of 3-(2,5-Difluorophenyl)prop-2-en-1-ol

Caption: Synthetic workflow for 3-(2,5-Difluorophenyl)prop-2-en-1-ol.

Step-by-Step Methodology

Reagents & Materials:

-

3-(2,5-Difluorophenyl)acrylaldehyde

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2,5-difluorophenyl)acrylaldehyde (1 equivalent) and CeCl₃·7H₂O (1.1 equivalents) in anhydrous methanol.

-

Cooling: Cool the resulting solution to 0 °C using an ice bath. The cerium salt coordinates to the carbonyl oxygen, enhancing its electrophilicity and sterically hindering conjugate attack.

-

Addition of Reducing Agent: Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the pH is acidic, which neutralizes excess borohydride and breaks down the borate-cerium complexes.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. This removes any acidic residues and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 3-(2,5-Difluorophenyl)prop-2-en-1-ol.

Applications in Drug Discovery and Development

The 3-(2,5-difluorophenyl)prop-2-en-1-ol scaffold is a valuable intermediate for creating libraries of compounds for biological screening. The difluorophenyl group is a common motif in kinase inhibitors and other targeted therapies, where it can form favorable interactions within the ATP-binding pocket of enzymes.[2][3] The allylic alcohol functionality provides a reactive handle for further chemical transformations.

Potential Therapeutic Targets:

-

Kinase Inhibitors: The phenylpropanoid structure is a precursor to chalcones and other related structures that have been investigated for their anticancer properties.[4] Derivatives can be designed to target receptor tyrosine kinases like c-MET and HER2, which are implicated in tumor progression.[3]

-

Antifungal Agents: Triazole-based antifungal agents, such as Isavuconazole, utilize substituted phenyl moieties.[5] This building block could be used in the synthesis of novel antifungal candidates.

-

Neurodegenerative Disease Modulators: Chalcone derivatives have shown potential as antineurodegenerative agents, making this scaffold relevant for research into diseases like Alzheimer's and Parkinson's.[4]

The workflow for leveraging a building block like 3-(2,5-Difluorophenyl)prop-2-en-1-ol in a drug discovery program is a multi-stage process, from initial synthesis to preclinical evaluation.

Caption: Drug discovery workflow using a core chemical scaffold.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-(2,5-Difluorophenyl)prop-2-en-1-ol is not widely available, general precautions for handling substituted allylic alcohols and flammable organic compounds should be strictly followed.[6][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[7] Handle the compound in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[6][8] Do not breathe vapors or mists. Keep away from heat, sparks, open flames, and other ignition sources.[9] Use non-sparking tools.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] The recommended storage temperature is often sealed in dry conditions at 2-8°C.[1]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.

References

-

ChemUniverse. 3-(2,5-DIFLUOROPHENYL)PROP-2-YN-1-OL. [Link]

-

Purdue University. SAFETY DATA SHEET - 2-Propanol. [Link]

-

ResearchGate. (E)-3-(2,5-Difluorophenyl)-1-phenylprop-2-en-1-one. [Link]

- Google Patents. WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).

-

MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

-

PubChem. 3-Phenylprop-1-en-2-ol. [Link]

-

ResearchGate. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

-

Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group. [Link]

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-Methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyraMide | 368421-58-3 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. buyat.ppg.com [buyat.ppg.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: The Strategic Importance of Fluorination in Drug Design

An In-Depth Technical Guide to the Potential Biological Activities of Difluorophenyl Propenol Derivatives

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing the therapeutic potential of novel drug candidates. The difluorophenyl moiety, in particular, has become a privileged structure, frequently utilized to modulate key pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] When this functional group is coupled with a versatile propenol backbone, it gives rise to a class of derivatives with significant potential across multiple therapeutic areas. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of the biological activities of difluorophenyl propenol derivatives, synthesizing mechanistic insights with actionable experimental protocols for researchers and drug development professionals. We will delve into the established anticancer, anti-inflammatory, and antimicrobial properties of these compounds, providing the causal logic behind experimental designs and validating methodologies.

Chapter 1: Anticancer Activity: Targeting Aberrant Cell Signaling

The proliferation of cancer cells is often driven by dysregulated signaling pathways. A primary focus for difluorophenyl derivatives has been the inhibition of key enzymes within these pathways, particularly receptor tyrosine kinases (RTKs).

Mechanistic Insights: Inhibition of Receptor Tyrosine Kinases

Many difluorophenyl-containing compounds have been designed as small-molecule kinase inhibitors.[4] RTKs such as c-MET and HER2 are critical targets in oncology as their over-activation can lead to uncontrolled cell growth, proliferation, and metastasis.[4][5] The difluorophenyl group can engage in crucial hydrophobic and hydrogen-bonding interactions within the ATP-binding pocket of these kinases, competing with the endogenous ligand and disrupting the downstream signaling cascade. Molecular docking studies have indicated that derivatives featuring this moiety can achieve favorable binding energies within the active sites of c-MET and HER2, mimicking the interactions of established inhibitors.[4][5] This targeted inhibition represents a validated strategy for developing novel antiproliferative agents.

In Vitro Evidence of Antiproliferative Effects

The anticancer potential of difluorophenyl derivatives has been substantiated through extensive in vitro testing against a panel of human cancer cell lines. Studies have demonstrated significant cytotoxic and antiproliferative effects, with structure-activity relationships (SAR) clearly indicating the importance of the difluorophenyl substitution.[5] For instance, certain 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives have been shown to reduce the viability of A549 (human lung adenocarcinoma) and Caco-2 (human colorectal adenocarcinoma) cells by approximately 50%.[4][5] Similarly, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, particularly those containing a hydrazone fragment, have been identified as potent cytotoxic agents against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC1), and melanoma (A375) cell lines.[1]

Table 1: Representative Antiproliferative Activity of Difluorophenyl Derivatives

| Compound Class | Cancer Cell Line | Assay | Endpoint | Result | Reference |

| 3-[(2,4-difluorophenyl)amino] propanoic acid derivatives | A549 (Lung), Caco-2 (Colorectal) | Cell Viability | % Viability Reduction | ~50% | [5],[4] |

| 1-(2,4-difluorophenyl)-5- oxopyrrolidine-3-carboxylic acid hydrazones | MDA-MB-231 (Breast), PPC1 (Prostate), A375 (Melanoma) | MTT | IC₅₀ | Potent Cytotoxicity | [1] |

| N-(3-ethynyl-2,4- difluorophenyl)sulfonamides | B-Raf(V600E) mutated cell lines | MTT | Antiproliferative Activity | Strong Inhibition | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[6] It is a crucial first step in screening novel compounds for potential anticancer activity.[6][7]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the difluorophenyl propenol derivatives in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[6]

Visualizations

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Simplified RTK inhibition by a difluorophenyl derivative.

Chapter 2: Anti-inflammatory Activity: Modulating the Arachidonic Acid Cascade

Chronic inflammation is a driver of numerous diseases. Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[8] The inclusion of a difluorophenyl group on related scaffolds suggests a strong potential for potent anti-inflammatory activity.

Mechanistic Insights: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins from arachidonic acid.[8] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal lining, and COX-2, which is induced during inflammation.[8] Diflunisal, or 5-(2',4'-difluorophenyl) salicylic acid, is a potent anti-inflammatory agent that functions as a reversible COX inhibitor.[3] This precedent strongly suggests that novel difluorophenyl propenol derivatives could also target COX enzymes. Designing derivatives with selectivity for COX-2 over COX-1 is a key strategy to enhance anti-inflammatory efficacy while minimizing gastrointestinal side effects.[8]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a common method to screen compounds for their ability to inhibit the peroxidase activity of COX-2.

Principle: The peroxidase activity of COX-2 is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. Inhibitors will slow the rate of this color change.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of Heme, human recombinant COX-2 enzyme, arachidonic acid (substrate), and TMPD (colorimetric substrate).

-

Plate Setup: To a 96-well plate, add the reaction buffer.

-

Inhibitor Addition: Add various concentrations of the test difluorophenyl propenol derivative to the wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (DMSO).

-

Enzyme Addition: Add the COX-2 enzyme to all wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid and TMPD.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 590 nm every minute for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (Vmax) for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.

Visualization

Caption: Inhibition of the COX pathway by a difluorophenyl derivative.

Chapter 3: Antimicrobial Potential

The difluorophenyl scaffold is a key component of several successful antimicrobial agents, suggesting that propenol derivatives containing this moiety are promising candidates for development.

Antifungal Activity

Mechanistic Insights: Inhibition of Ergosterol Biosynthesis A prominent class of antifungal agents, the azoles, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] The drug fluconazole, which contains a 2,4-difluorophenyl group, is a prime example.[9] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Analogs of fluconazole containing the 2,4-difluorophenyl group have demonstrated significant, and in some cases superior, antifungal activity against various Candida species.[2]

Table 2: Comparative Antifungal Activity of a 2,4-Difluorophenol Analog vs. Fluconazole

| Organism | Dithiocarbamate Analog (MIC in µg/mL) | Fluconazole (MIC in µg/mL) | Reference |

| Candida albicans | <0.03 - 0.25 | 0.25 - 4 | [2] |

| Candida glabrata | <0.03 - 0.5 | 8 - >64 | [2] |

| Candida krusei | <0.03 - 1 | 16 - >64 | [2] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Prepare a standardized inoculum suspension in sterile saline or broth (e.g., RPMI-1640) to match a 0.5 McFarland turbidity standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the difluorophenyl propenol derivative in the broth medium.

-

Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth. This can also be determined by measuring the optical density with a plate reader.

Visualization

Caption: Inhibition of the ergosterol biosynthesis pathway.

Conclusion and Future Directions

The difluorophenyl propenol scaffold represents a highly promising platform for the development of novel therapeutic agents. The evidence strongly supports their potential as anticancer agents through the inhibition of key kinases, as anti-inflammatory drugs via COX modulation, and as antifungal compounds by disrupting ergosterol synthesis. The fluorophenyl moiety consistently contributes to potent biological activity, making these derivatives attractive for further investigation.

Future research should focus on:

-

In Vivo Efficacy and Safety: Moving promising lead compounds from in vitro assays into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.[10]

-

Structure-Activity Relationship (SAR) Optimization: Synthesizing and testing a broader library of derivatives to refine the molecular structure for enhanced potency and selectivity against specific targets.[5]

-

Exploration of Other Therapeutic Areas: Investigating the potential of these compounds against other diseases, including viral infections, neurodegenerative disorders, and metabolic diseases.

This guide provides a foundational framework for researchers entering this exciting field. The methodologies and mechanistic insights presented herein should serve as a self-validating system to guide the rational design and evaluation of the next generation of difluorophenyl propenol-based therapeutics.

References

-

Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

-

How to Develop Effective in vitro Assays for Early Drug Discovery. Technology Networks. [Link]

-

Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Center for Biotechnology Information. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate. [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. National Center for Biotechnology Information. [Link]

-

Evaluation of Biological Activity of Natural Compounds. MDPI. [Link]

-

Development and application of in-vitro assays for the study of the biological activity of pharmaceutical products. TDX (Tesis Doctorals en Xarxa). [Link]

-

Chemical and pharmacological properties of diflunisal. National Center for Biotechnology Information. [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research Journal of Pharmacy and Technology. [Link]

- Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. [Link]

-

Tissue selectivity of propranolol derivatives in vivo. A confirmation of in vitro findings. National Center for Biotechnology Information. [Link]

-

Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI. [Link]/2816)

Sources

- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. orientjchem.org [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. Tissue selectivity of propranolol derivatives in vivo. A confirmation of in vitro findings - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3-(2,5-Difluorophenyl)prop-2-en-1-ol

Abstract

This technical guide provides a detailed exploration of a robust and plausible first synthetic route to 3-(2,5-Difluorophenyl)prop-2-en-1-ol, a fluorinated aromatic alcohol with significant potential in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not prominent in the literature, this guide constructs a logical and efficient synthesis based on well-established, high-yield chemical transformations. The proposed pathway involves a two-step sequence: a Horner-Wadsworth-Emmons olefination to construct the carbon skeleton, followed by a selective reduction of the resulting α,β-unsaturated ester. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and a practical, step-by-step experimental protocol.

Introduction: The Significance of Fluorinated Allylic Alcohols

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The 2,5-difluorophenyl moiety, in particular, is a common feature in a variety of biologically active compounds, where the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity.[1] Allylic alcohols, for their part, are versatile synthetic intermediates. The combination of these two structural features in 3-(2,5-Difluorophenyl)prop-2-en-1-ol makes it a valuable building block for the synthesis of complex molecular architectures with potential applications in pharmaceuticals and advanced materials.

This guide will detail a highly efficient and stereoselective synthesis of 3-(2,5-Difluorophenyl)prop-2-en-1-ol, providing a clear and reproducible pathway for its preparation in a laboratory setting.

Proposed First Synthesis: A Two-Step Approach

The synthesis of 3-(2,5-Difluorophenyl)prop-2-en-1-ol can be efficiently achieved through a two-step process, commencing with commercially available 2,5-difluorobenzaldehyde. This strategy is outlined below:

-

Step 1: Horner-Wadsworth-Emmons Reaction to form ethyl (E)-3-(2,5-difluorophenyl)prop-2-enoate.

-

Step 2: Selective Reduction of the α,β-unsaturated ester to the corresponding allylic alcohol.

This approach is advantageous due to its high stereoselectivity in forming the desired (E)-isomer and the typically clean and high-yielding nature of the reactions involved.

Step 1: Synthesis of Ethyl (E)-3-(2,5-difluorophenyl)prop-2-enoate via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the synthesis of (E)-alkenes from aldehydes.[2][3] It employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, often leading to higher yields and easier purification.[4][5] The reaction of triethyl phosphonoacetate with 2,5-difluorobenzaldehyde is expected to proceed with high (E)-selectivity.[6]

Reaction Mechanism: The reaction is initiated by the deprotonation of triethyl phosphonoacetate by a suitable base, such as sodium hydride, to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 2,5-difluorobenzaldehyde. The resulting intermediate cyclizes to form an oxaphosphetane, which then collapses to yield the (E)-alkene and a water-soluble phosphate byproduct, facilitating a straightforward workup.[3]

Step 2: Selective Reduction of Ethyl (E)-3-(2,5-difluorophenyl)prop-2-enoate

The selective reduction of the ester functionality in an α,β-unsaturated ester, without affecting the carbon-carbon double bond, is crucial for the successful synthesis of the target allylic alcohol. Diisobutylaluminium hydride (DIBAL-H) is an excellent reagent for this transformation.[7][8] At low temperatures, DIBAL-H can selectively reduce esters to aldehydes.[9] By using a stoichiometric amount of DIBAL-H at low temperature, the ester can be effectively reduced to the primary alcohol, leaving the alkene moiety intact.[7]

Reaction Mechanism: DIBAL-H acts as an electrophilic reducing agent. The aluminum center coordinates to the carbonyl oxygen of the ester, activating it towards hydride transfer. The hydride is delivered to the carbonyl carbon, forming a stable tetrahedral intermediate at low temperatures. Upon aqueous workup, this intermediate is hydrolyzed to furnish the desired allylic alcohol.[9]

Experimental Protocols

Step 1: Synthesis of Ethyl (E)-3-(2,5-difluorophenyl)prop-2-enoate

Materials:

-

2,5-Difluorobenzaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (nitrogen or argon).

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) washed with hexanes to remove the mineral oil.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of 2,5-difluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl (E)-3-(2,5-difluorophenyl)prop-2-enoate as a colorless oil or a white solid.

Step 2: Synthesis of (E)-3-(2,5-Difluorophenyl)prop-2-en-1-ol

Materials:

-

Ethyl (E)-3-(2,5-difluorophenyl)prop-2-enoate

-

Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes or toluene)

-

Anhydrous dichloromethane (DCM) or toluene

-

Methanol

-

Rochelle's salt (sodium potassium tartrate) solution (1 M)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (nitrogen or argon).

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of ethyl (E)-3-(2,5-difluorophenyl)prop-2-enoate (1.0 eq) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H solution (2.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then add Rochelle's salt solution. Stir vigorously until two clear layers are formed.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-(2,5-Difluorophenyl)prop-2-en-1-ol as a white solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Expected Yield |

| 1 | Horner-Wadsworth-Emmons | 2,5-Difluorobenzaldehyde, Triethyl phosphonoacetate, NaH | THF | 0 to RT | 85-95% |

| 2 | DIBAL-H Reduction | Ethyl (E)-3-(2,5-difluorophenyl)prop-2-enoate, DIBAL-H | DCM | -78 | 80-90% |

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for 3-(2,5-Difluorophenyl)prop-2-en-1-ol.

Conclusion

This technical guide outlines a logical and efficient two-step synthesis for 3-(2,5-Difluorophenyl)prop-2-en-1-ol. By employing the Horner-Wadsworth-Emmons reaction and a selective DIBAL-H reduction, this valuable fluorinated building block can be prepared in high yield and with excellent stereocontrol. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and materials science to access this and related compounds for further investigation and application.

References

-

Santos de Barros, L., et al. (2016). (E)-3-(2,5-Difluorophenyl)-1-phenylprop-2-en-1-one. IUCrData, 1, x161295. Available at: [Link]

- Thompson, S. K., & Heathcock, C. H. (1992). A Horner-Emmons-based synthesis of the C27-C39 subunit of the immunosuppressant FK-506. The Journal of Organic Chemistry, 57(22), 5979-5989.

- Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1959). Phosphororganische Verbindungen, XII. Darstellung und einige Reaktionen von α-Keto-phosphinoxiden und -phosphonaten. Chemische Berichte, 92(10), 2499-2505.

- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.

- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.

- Kelly, S. E. (1991). Alkene Synthesis. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 1, pp. 729-817). Pergamon Press.

- Cha, J. S., Kwon, O. O., & Kwon, S. Y. (1996). Selective Reduction of α,β-Unsaturated Aldehydes and Ketones to Allylic Alcohols with Diisobutylalkoxyalanes.

- Winterfeldt, E. (1970). Neuere Methoden der präparativen organischen Chemie VI: Reduktionen mit Diisobutylaluminiumhydrid. Angewandte Chemie, 82(9), 373-383.

- Marshall, J. A. (1991). Reduction of α,β-Unsaturated Carbonyl Compounds. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 8, pp. 1-67). Pergamon Press.

-

Scribd. (n.d.). DIBAL-H: Mechanism and Applications. Available at: [Link]

-

Master Organic Chemistry. (2011, August 26). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Available at: [Link]

-

Filo. (2025, April 17). Reduction of α,β-unsaturated aldehydes and ketones (20,4C). Available at: [Link]

-

Semantic Scholar. (1996, June 1). SELECTIVE REDUCTION OF α,β-UNSATURATED ALDEHYDES AND KETONES TO ALLYLIC ALCOHOLS WITH DHSOBUTYLALKOXYALANES. Available at: [Link]

-

MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available at: [Link]

-

Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. Available at: [Link]

-

CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available at: [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Available at: [Link]

-

YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Available at: [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

Sources

- 1. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors [mdpi.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. scribd.com [scribd.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

Solubility Profiling of 3-(2,5-Difluorophenyl)prop-2-en-1-ol in Organic Solvents: A Technical Guide

Executive Summary & Structural Significance

3-(2,5-Difluorophenyl)prop-2-en-1-ol (CAS: 767355-22-6) is a highly specialized fluorinated derivative of the cinnamyl alcohol scaffold[1]. In modern drug discovery and materials science, the strategic installation of fluorine atoms onto aromatic rings is a well-established tactic used to enhance metabolic stability, modulate pKa, and increase lipophilicity (LogP)[2][3].

While fluorine substitution significantly improves a compound's pharmacokinetic profile by blocking cytochrome P450 oxidation sites, this increase in lipophilicity inherently compromises aqueous solubility[4][5]. Consequently, understanding the solvation mechanics of 3-(2,5-Difluorophenyl)prop-2-en-1-ol in common organic solvents is a critical prerequisite for reaction design, chromatographic purification, and downstream assay formulation.

Physicochemical Profiling & Solvation Mechanics

To accurately predict the solubility of this compound, we must analyze its structural motifs through the lens of Hansen Solubility Parameters (HSP)[6][7]. The parent compound, cinnamyl alcohol, possesses a baseline HSP profile of δD (dispersion) = 19.1 , δP (polarity) = 6.0 , and δH (hydrogen bonding) = 13.0 MPa^0.5 [6].

The addition of the 2,5-difluoro motif fundamentally alters this thermodynamic profile:

-

Dispersion (δD): Increases slightly due to the heavier, electron-dense halogen atoms.

-

Polarity (δP): Increases as the highly electronegative fluorine atoms (Pauling scale: 3.98) create strong local dipoles on the aromatic ring[8].

-

Hydrogen Bonding (δH): Remains dominated by the primary allylic alcohol (-OH), which acts as a strong H-bond donor. The fluorine atoms serve as weak H-bond acceptors, though their low polarizability limits their interaction strength[4].

Fig 1. Solvation mechanisms of 3-(2,5-Difluorophenyl)prop-2-en-1-ol across distinct solvent classes.

Empirical Solubility Data in Common Organic Solvents

Based on the thermodynamic principles of "like dissolves like" and empirical data derived from structurally analogous fluorinated cinnamyl derivatives[9][10][11], the solubility of 3-(2,5-Difluorophenyl)prop-2-en-1-ol at 25°C is categorized below.

Note: The causality behind these classifications is rooted in the energy penalty required to break the solute-solute hydrogen bonds of the primary alcohol versus the energy gained from solvent-solute interactions.

| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility Range | Solvation Causality |

| Polar Aprotic | DMSO | 46.7 | Freely Soluble (>100 mg/mL) | Strong H-bond acceptance from the -OH group; excellent dipole-dipole alignment with the difluorophenyl ring. |

| Polar Aprotic | DMF | 36.7 | Freely Soluble (>100 mg/mL) | Similar to DMSO, provides optimal cavity formation and polar interactions without competing as an H-bond donor. |

| Polar Protic | Methanol | 32.7 | Soluble (30-100 mg/mL) | Good H-bonding network, but the high lipophilicity of the difluoro-aromatic ring limits infinite miscibility. |

| Polar Protic | Ethanol | 24.5 | Soluble (30-100 mg/mL) | Slightly better dispersion interaction than methanol due to the longer aliphatic ethyl chain[12]. |

| Moderately Polar | Dichloromethane | 9.1 | Soluble (30-100 mg/mL) | Excellent solvent for halogenated aromatics due to matched polarizability and dispersion forces. |

| Moderately Polar | Ethyl Acetate | 6.0 | Soluble (30-100 mg/mL) | Acts as a moderate H-bond acceptor; matches the dispersion parameters of the alkene and aromatic ring. |

| Aromatic | Toluene | 2.4 | Sparingly Soluble (10-30 mg/mL) | Favorable π-π stacking with the aromatic ring, but lacks the ability to satisfy the H-bonding requirements of the primary alcohol. |

| Non-Polar | Hexane | 1.9 | Insoluble (<1 mg/mL) | Severe thermodynamic energy penalty. Non-polar hexane cannot break the solute-solute hydrogen bonds. |

Experimental Methodology: The Self-Validating Thermodynamic Protocol

Kinetic solubility assays (often used in early HTS) are prone to supersaturation artifacts and are insufficient for rigorous formulation design. For accurate physicochemical profiling, thermodynamic solubility must be determined using the "gold standard" Shake-Flask method[13][14][15].

As an Application Scientist, I mandate a self-validating protocol that specifically accounts for the lipophilic nature of fluorinated compounds. If a protocol does not verify the solid state post-equilibration, the data cannot be trusted.

Fig 2. Self-validating thermodynamic solubility workflow utilizing the shake-flask method.

Step-by-Step Methodology

-

Isothermal Equilibration: Dispense an excess amount of crystalline 3-(2,5-Difluorophenyl)prop-2-en-1-ol (e.g., 50 mg) into a sealed glass vial containing 1.0 mL of the target organic solvent. Incubate the suspension on an orbital shaker at a constant 25°C (±0.1°C) for 48 to 72 hours. This extended timeframe is critical to ensure true thermodynamic equilibrium is reached, bypassing any transient kinetic dissolution states[16][17].

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid.

-

Expertise Insight: The supernatant must then be filtered using a 0.22 µm PTFE syringe filter. Crucially, the filter must be pre-saturated with the solvent. Highly lipophilic fluorinated compounds have a strong tendency to non-specifically adsorb onto dry filter membranes, which would artificially lower the measured concentration and invalidate the assay.

-

-

Quantification: Dilute the filtered supernatant appropriately with the mobile phase and quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a pre-established, highly linear calibration curve[16].

-

Solid-State Verification (The Self-Validation Step): Recover the undissolved solid pellet from step 2 and analyze it via X-Ray Powder Diffraction (XRPD). Polar aprotic solvents (such as DMSO or DMF) can occasionally co-crystallize with the solute to form stable solvates. A solvate possesses a completely different crystal lattice energy than the pure API, altering the apparent solubility. Confirming that the solid phase remains the pure, unsolvated polymorph validates that the thermodynamic data generated is accurate for the original compound.

References

-

Scent.vn . "Cinnamyl alcohol CAS# 4407-36-7: Odor profile, Molecular properties". Scent.vn. [Link][9]

-

PubChem . "Cinnamyl Alcohol | CID 5315892". National Institutes of Health (NIH).[Link][10]

-

Prof Steven Abbott . "HSP Basics | Practical Solubility Science". Practical Solubility. [Link][6]

-

Researcher.life . "Determination and Correlation of Solubility and Thermodynamic Properties of trans-Cinnamyl Alcohol in Pure and Binary Solvents". Journal of Chemical & Engineering Data.[Link][11]

-

Harvard DASH . "Application of Hansen Solubility Parameters to Improve Oral Absorption". Harvard University.[Link][7]

-

ResearchGate . "Solubility Measurement and Modeling for Betaine in Different Pure Solvents". Journal of Molecular Liquids.[Link][12]

-

Taylor & Francis . "The role of fluorine in medicinal chemistry: Effects of fluorine substitution on physicochemical properties". Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][2]

-

ACS Publications . "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry.[Link][4]

-

Bienta . "Shake-Flask Solubility Assay". Bienta Preclinical Services. [Link][13]

-

Bio-protocol . "Determination of Thermodynamic Solubility". Bio-protocol. [Link][16]

-

SciSpace . "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients". SciSpace. [Link][14]

-

Pharmaceutical Sciences . "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Tabriz University of Medical Sciences. [Link][15]

-

MDPI . "Importance of Fluorine in Benzazole Compounds". Molecules.[Link][5]

-

Pharmacy Journal . "Fluorine in drug discovery: Role, design and case studies". Pharmacy Journal.[Link][3]

Sources

- 1. 3-(2,5-difluorophenyl)prop-2-en-1-ol | 767355-22-6 [m.chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 9. scent.vn [scent.vn]

- 10. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 14. scispace.com [scispace.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. bio-protocol.org [bio-protocol.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocol: Selective Oxidation of 3-(2,5-Difluorophenyl)prop-2-en-1-ol

Introduction

The selective oxidation of primary allylic alcohols to their corresponding α,β-unsaturated aldehydes is a cornerstone transformation in modern organic synthesis. These aldehydes are highly valuable intermediates, serving as precursors for a wide array of complex molecules in the pharmaceutical, agrochemical, and fragrance industries. The presence of a conjugated system and a reactive aldehyde group makes them versatile building blocks for carbon-carbon bond-forming reactions.

This document provides a detailed guide for the oxidation of 3-(2,5-Difluorophenyl)prop-2-en-1-ol to 3-(2,5-Difluorophenyl)prop-2-en-1-al. The difluorophenyl moiety is of particular interest in drug development, as the incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] The primary challenge in this synthesis is achieving high chemoselectivity: the oxidation must proceed without affecting the carbon-carbon double bond and must stop at the aldehyde stage, preventing over-oxidation to the less reactive carboxylic acid.[2]

This guide presents two robust and field-proven protocols utilizing different classes of oxidizing agents: activated manganese dioxide (MnO₂) and Dess-Martin periodinane (DMP). The choice between these methods allows researchers to select a procedure that best fits their available resources, scale, and the specific sensitivities of their substrate.

Reaction Scheme

Figure 1: General scheme for the oxidation of 3-(2,5-Difluorophenyl)prop-2-en-1-ol.

Choosing the Right Oxidant: A Comparative Overview

Selecting the appropriate oxidant is critical for a successful and efficient reaction. Allylic alcohols, such as the title compound, are activated and thus susceptible to oxidation by various reagents. The table below compares four common methods, highlighting their relative advantages and disadvantages to inform experimental design.

| Method | Oxidizing Agent | Conditions | Advantages | Disadvantages |

| Protocol A | Activated Manganese Dioxide (MnO₂) | Heterogeneous, Reflux or RT | Excellent selectivity for allylic/benzylic alcohols; Simple filtration workup; Mild conditions.[3][4] | Requires large excess of reagent (5-15 eq.); Activity can vary with preparation method; Can be slow.[5] |

| Protocol B | Dess-Martin Periodinane (DMP) | Homogeneous, Room Temp. | Very mild (neutral pH, RT); High yields, short reaction times; Tolerant of most functional groups.[6][7] | Reagent is expensive and potentially explosive; Atom-inefficient.[8] |

| Alternative 1 | Swern Oxidation | DMSO, Oxalyl Chloride | Metal-free; High yields; Aldehyde is not over-oxidized.[9][10] | Requires cryogenic temperatures (-78 °C); Malodorous DMS byproduct; Strict anhydrous conditions needed.[11][12] |

| Alternative 2 | TEMPO-Catalyzed Oxidation | TEMPO (cat.), Co-oxidant (e.g., Cu(I)/Air) | Catalytic, "green" method; Uses air as terminal oxidant; Mild conditions.[13][14][15] | May require optimization of catalyst system; Potential for catalyst poisoning. |

Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation

This protocol leverages the exceptional chemoselectivity of activated MnO₂ for the oxidation of allylic alcohols. As a heterogeneous, surface-mediated reaction, it requires vigorous stirring to ensure efficient contact between the solid oxidant and the dissolved alcohol.[3]

Workflow for MnO₂ Oxidation

Caption: Experimental workflow for MnO₂ oxidation.

Materials and Reagents

| Reagent | Molar Eq. | Purpose |

| 3-(2,5-Difluorophenyl)prop-2-en-1-ol | 1.0 | Substrate |

| Activated Manganese Dioxide (MnO₂) | 5.0 - 10.0 | Oxidizing Agent |

| Dichloromethane (DCM), Anhydrous | - | Solvent |

| Celite® | - | Filtration Aid |

| Anhydrous Sodium or Magnesium Sulfate | - | Drying Agent |

| Silica Gel | - | Stationary Phase |

| Hexanes/Ethyl Acetate | - | Mobile Phase |

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(2,5-Difluorophenyl)prop-2-en-1-ol (1.0 equiv). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M concentration).

-